Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . The quinoline moiety can be introduced through nucleophilic substitution reactions involving quinoline derivatives . The final step often involves esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can modify the quinoline or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share the quinoline and pyrazole moieties and have similar biological activities.
Indole derivatives: Indole derivatives also exhibit a wide range of biological activities and are structurally similar to pyrazoles.
Uniqueness
Ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 1-methyl-5-(2-quinolin-2-ylsulfanylbutanoylamino)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-4-16(28-17-11-10-13-8-6-7-9-15(13)22-17)19(25)23-18-14(12-21-24(18)3)20(26)27-5-2/h6-12,16H,4-5H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARJCMVSQZEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=NN1C)C(=O)OCC)SC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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